molecular formula C7H12ClNO2 B8220339 (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B8220339
M. Wt: 177.63 g/mol
InChI Key: WYQMWVWFYJQAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5S)-methyl 3-azabicyclo[310]hexane-2-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmission, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: A similar compound with a carboxylic acid group instead of a methyl ester.

    (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxamide: A related compound with an amide group.

Uniqueness

(1R,2S,5S)-methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a methyl ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQMWVWFYJQAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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